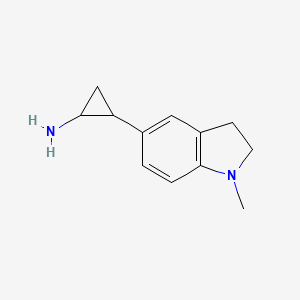

2-(1-Methylindolin-5-yl)cyclopropan-1-amine

Descripción

Propiedades

Fórmula molecular |

C12H16N2 |

|---|---|

Peso molecular |

188.27 g/mol |

Nombre IUPAC |

2-(1-methyl-2,3-dihydroindol-5-yl)cyclopropan-1-amine |

InChI |

InChI=1S/C12H16N2/c1-14-5-4-9-6-8(2-3-12(9)14)10-7-11(10)13/h2-3,6,10-11H,4-5,7,13H2,1H3 |

Clave InChI |

IQVUEZFYOFGJNH-UHFFFAOYSA-N |

SMILES canónico |

CN1CCC2=C1C=CC(=C2)C3CC3N |

Origen del producto |

United States |

Métodos De Preparación

Cyclopropanation Approaches

Cyclopropanation is typically performed on an appropriate olefinic precursor derived from the indoline or indolinone scaffold. Two main approaches are reported:

Diazo compound-mediated cyclopropanation : Utilizing diazo intermediates derived from substituted anilines or indolinones, reacting with transition metal catalysts to form cyclopropane rings with high stereoselectivity. This method is supported by studies synthesizing cyclopropane amide derivatives from indolinone precursors with yields ranging from 62% to 84%.

Sulfonium ylide cyclopropanation : Use of reagents such as trimethylsulfoxonium iodide with strong bases (e.g., sodium hydride or sodium methoxide) in polar aprotic solvents like DMSO to cyclopropanate acrylic acid derivatives or esters. This method has been employed in the synthesis of related cyclopropanamine derivatives with good stereochemical control.

Amination and Functional Group Transformations

After cyclopropanation, the introduction of the amine group at the cyclopropane ring is commonly achieved by:

Hofmann degradation : Conversion of amides to amines via oxidative degradation using sodium hypochlorite and sodium hydroxide. This step is widely used to transform cyclopropanecarboxamide intermediates into cyclopropan-1-amine derivatives with retention of stereochemistry.

Direct amination : Reaction of cyclopropane intermediates with ammonia or amine sources under basic conditions, sometimes facilitated by sodium methoxide in methanol at elevated temperatures (60–70°C), to afford cyclopropanamine products.

Catalytic Asymmetric Reduction

To achieve optical purity, CBS asymmetric reduction (Corey-Bakshi-Shibata reduction) is employed on ketone or aldehyde precursors to generate chiral alcohols or amines, which are then cyclopropanated. The use of chiral catalysts such as oxazaborolidine derivatives enhances stereoselectivity, yielding enantiomerically enriched products.

Representative Synthetic Route Summary

Detailed Example: Industrially Relevant Preparation

A patented industrial process for related cyclopropanamine derivatives involves:

- Starting from substituted benzaldehyde derivatives, performing CBS asymmetric reduction to obtain chiral alcohols.

- Cyclopropanation of these intermediates using sulfonium ylides.

- Conversion of cyclopropane esters to amides.

- Hofmann degradation to yield the cyclopropan-1-amine.

- Salt formation with chiral acids such as D-mandelic acid to improve purity and handling.

This process emphasizes green chemistry principles by using environmentally friendly reducing agents and avoiding hazardous reagents like sodium azide or diazomethane.

Analytical and Structural Confirmation

NMR Spectroscopy : ^1H and ^13C NMR spectra confirm the presence of cyclopropane and indoline moieties. For example, broad singlet signals in the 13–14 ppm range indicate intramolecular hydrogen bonding in indolinone derivatives, supporting structural assignments.

Chiral Purity : Optical rotation and chiral HPLC confirm enantiomeric excess after CBS reduction and cyclopropanation steps.

Crystallography : X-ray crystallography is used to confirm stereochemistry of cyclopropane ring and amine substitution sites.

Summary of Key Research Findings

Análisis De Reacciones Químicas

Types of Reactions

2-(1-Methylindolin-5-yl)cyclopropan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted indole derivatives .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of 2-(1-Methylindolin-5-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation . The compound binds to the active site of LSD1, preventing its interaction with substrate molecules and thereby modulating gene expression. This inhibition can lead to the induction of cell differentiation and apoptosis in cancer cells .

Comparación Con Compuestos Similares

2-(1-Methylindolin-5-yl)cyclopropan-1-amine vs. (2,3-Dihydro-1H-indol-5-ylmethyl)amine

- Structural Differences :

- The target compound features a cyclopropane ring directly attached to the indole nitrogen, whereas (2,3-dihydro-1H-indol-5-ylmethyl)amine has a methylamine group appended to an indoline (dihydroindole) ring .

- The indole moiety in the target compound is fully aromatic, while indoline is partially saturated, altering electronic properties and conformational flexibility .

- Implications :

Cyclopropanamine Derivatives with Aromatic Substituents

2-(1-Methylindolin-5-yl)cyclopropan-1-amine vs. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine

- Structural Differences :

- The methylindolyl group may engage in π-π stacking, advantageous for targeting aromatic enzyme active sites .

Halogenated and Electron-Withdrawing Substituents

2-(1-Methylindolin-5-yl)cyclopropan-1-amine vs. 1-(Trifluoromethyl)cyclopropan-1-amine hydrochloride

- Structural Differences :

- The hydrochloride salt in 1-(trifluoromethyl)cyclopropan-1-amine enhances aqueous solubility, a common strategy in prodrug design .

Physicochemical Properties and Pharmacological Implications

Key Properties Comparison

Pharmacological Insights

- Catequentinib: A kinase inhibitor incorporating a cyclopropanamine moiety linked to quinoline and indole systems. Its complexity highlights the adaptability of cyclopropane amines in drug design .

- Ticagrelor Intermediate : The chiral (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine underscores the importance of stereochemistry in optimizing drug efficacy .

Actividad Biológica

2-(1-Methylindolin-5-yl)cyclopropan-1-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C13H14N

- Molecular Weight : 198.26 g/mol

- IUPAC Name : 2-(1-methylindolin-5-yl)cyclopropan-1-amine

The biological activity of 2-(1-Methylindolin-5-yl)cyclopropan-1-amine is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The indoline moiety is known for its ability to modulate neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial in mood regulation and neuropsychiatric disorders.

Anticancer Activity

Research indicates that 2-(1-Methylindolin-5-yl)cyclopropan-1-amine exhibits promising anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines through:

- Induction of apoptosis

- Inhibition of cell cycle progression

Antimicrobial Properties

This compound has also been investigated for its antimicrobial effects. It demonstrates activity against several bacterial strains, suggesting potential as a lead compound in the development of new antibiotics.

Neuroprotective Effects

Preliminary studies suggest that 2-(1-Methylindolin-5-yl)cyclopropan-1-amine may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of 2-(1-Methylindolin-5-yl)cyclopropan-1-amine and evaluated their anticancer activity against various human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxicity.

Case Study: Antimicrobial Efficacy

A separate study explored the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its potential as a new antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.